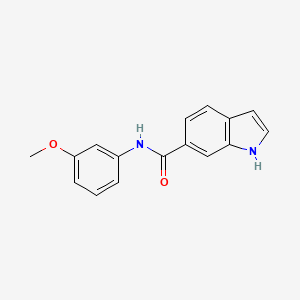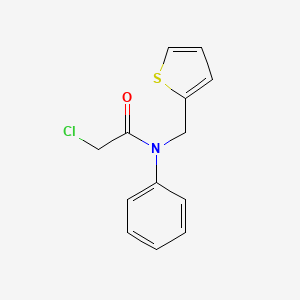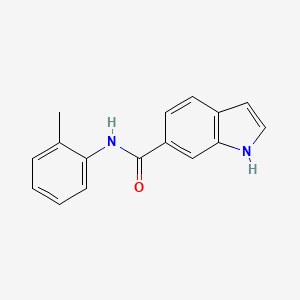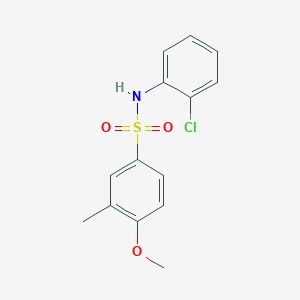
N-(3-methoxyphenyl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1H-indole-6-carboxamide, also known as RU-28306, is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-1H-indole-6-carboxamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This leads to the modulation of various cellular processes, including the release of neurotransmitters, regulation of intracellular calcium levels, and the activation of signaling pathways.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1H-indole-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been reported to enhance memory and learning, reduce anxiety and depression, and have neuroprotective effects. Additionally, it has been shown to modulate the immune response and have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-methoxyphenyl)-1H-indole-6-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the use of N-(3-methoxyphenyl)-1H-indole-6-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be used to study the role of the sigma-1 receptor in cancer and immune system function. Finally, the development of new analogs of N-(3-methoxyphenyl)-1H-indole-6-carboxamide may lead to the discovery of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-1H-indole-6-carboxamide involves the reaction of 3-methoxyphenyl hydrazine with indole-6-carboxylic acid in the presence of a coupling reagent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-1H-indole-6-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of cellular functions such as ion transport, cell signaling, and apoptosis.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-4-2-3-13(10-14)18-16(19)12-6-5-11-7-8-17-15(11)9-12/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBZHOHWAVIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)





![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)


![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)


